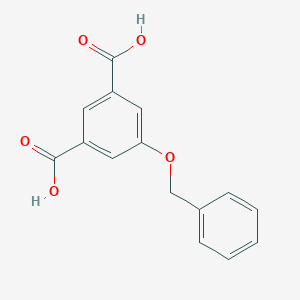

5-(Benzyloxy)isophthalic acid

Descripción general

Descripción

5-(Benzyloxy)isophthalic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of isophthalic acid, where a benzyloxy group is attached to the fifth position of the benzene ring. This compound is known for its applications in various fields, including materials science, pharmaceuticals, and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)isophthalic acid typically involves the following steps:

Starting Material: The synthesis begins with isophthalic acid.

Benzylation: The isophthalic acid undergoes benzylation to introduce the benzyloxy group. This step often involves the use of benzyl chloride and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions

5-(Benzyloxy)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Polymer Chemistry

5-(Benzyloxy)isophthalic acid serves as a monomer in the synthesis of polyesters and polyamides. Its incorporation into polymer chains enhances thermal stability and mechanical properties.

- Case Study : Research indicates that incorporating this compound into poly(ethylene terephthalate) (PET) results in improved barrier properties against gases and moisture, making it suitable for packaging applications .

Drug Delivery Systems

The compound has been investigated for use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

- Case Study : A study demonstrated that this compound can enhance the solubility and bioavailability of poorly soluble drugs when used in conjunction with hydrophilic polymers .

Synthesis of Surfactants

This compound is utilized in the synthesis of anionic surfactants, which are important for various cleaning applications.

- Research Findings : The synthesis of a surfactant derived from this compound showed effective performance in washing applications, highlighting its utility in formulating cleaning agents .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as coatings and composites.

- Example : Its incorporation into epoxy resins has been shown to improve adhesion properties and thermal stability, making it valuable for industrial applications .

Mecanismo De Acción

The mechanism of action of 5-(Benzyloxy)isophthalic acid depends on its specific application:

Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Material Science: In materials science, the compound’s ability to form stable frameworks through hydrogen bonding and van der Waals interactions is crucial for its function in MOFs and COFs.

Comparación Con Compuestos Similares

Similar Compounds

5-(Methoxy)isophthalic acid: Similar to 5-(Benzyloxy)isophthalic acid but with a methoxy group instead of a benzyloxy group.

5-(Hydroxy)isophthalic acid: Contains a hydroxyl group at the fifth position.

5-(Ethoxy)isophthalic acid: Features an ethoxy group at the fifth position.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and materials science .

Actividad Biológica

5-(Benzyloxy)isophthalic acid (BzOip) is a derivative of isophthalic acid that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and materials science. This article explores the compound's synthesis, biological activity, and implications for future research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy substituent at the 5-position of the isophthalic acid backbone, which enhances its solubility and reactivity. The molecular formula is , and it has a molecular weight of approximately 258.27 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of isophthalic acid with benzyl alcohol in the presence of an acid catalyst. This method allows for the introduction of the benzyloxy group, which is crucial for its biological properties.

Protein Kinase C Modulation

One of the most significant findings regarding BzOip is its role as a ligand for Protein Kinase C (PKC). Research indicates that derivatives of isophthalic acid can act as potential C1 domain ligands for PKC, which is implicated in various signaling pathways related to cancer and other diseases. The binding affinity of these compounds was found to range from values of 200-900 nM, indicating moderate potency in displacing radiolabeled phorbol esters from PKC alpha and delta .

Table 1: Binding Affinities of Isophthalate Derivatives to PKC

| Compound | (nM) |

|---|---|

| This compound | 200-900 |

| Dialkyl derivatives | Varies |

This modulation of PKC activity can lead to alterations in cellular signaling pathways, such as ERK phosphorylation, further supporting the compound's potential therapeutic applications.

Coordination Polymers

BzOip has also been explored in the context of coordination polymers. Studies reveal that it can form coordination complexes with metals like cobalt and zinc, leading to unique structural properties. These complexes exhibit interesting disorder characteristics and may have implications for materials science .

Table 2: Coordination Complexes Formed with BzOip

| Metal | Complex Structure | Solvent Interaction |

|---|---|---|

| Co(II) | Co(BzOip)(HO) | Water and methanol |

| Zn(II) | Zn(BzOip)(HO) | Water |

Chiral Induction in Molecular Assemblies

A notable study investigated the chiral induction capabilities of BzOip when co-assembled with chiral solvents like octanol. The results demonstrated that even a small fraction (≥5.2%) of chiral co-adsorber could induce global chirality in two-dimensional molecular networks formed by BzOip derivatives. This finding emphasizes the potential application of BzOip in supramolecular chemistry and materials design .

Applications in Organic Synthesis

BzOip serves as a versatile building block in organic synthesis, contributing to the development of various organic compounds. Its unique structural features allow it to participate in diverse chemical reactions, enhancing its utility in synthetic organic chemistry .

Propiedades

IUPAC Name |

5-phenylmethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVPKFJCXNRPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555576 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114274-39-4 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.